molecular formula C24H34N2O6 B140870 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine CAS No. 1257-19-8

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B140870
CAS No.: 1257-19-8
M. Wt: 446.5 g/mol
InChI Key: SZYPCHFFOGTJQE-UHFFFAOYSA-N
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Description

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C24H34N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Development

  • Antimigraine Drug Synthesis : The compound has been utilized in the synthesis of antimigraine drugs like Lomerizine. This synthesis involves a five-step process starting from bis(4-fluorophenyl)methanone, suitable for large-scale preparation (Narsaiah & Kumar, 2010).

  • Cerebral Vasodilators : Derivatives of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine have been synthesized and identified as cerebral vasodilators. These compounds include metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a known cerebral vasodilator (Ohtaka et al., 1989).

Chemical Analysis and Characterization

  • Metabolite Analysis : The metabolites of KB-2796 in rats were extensively studied, highlighting the biotransformation pathways in vivo. This research provides crucial insights into the metabolism of related compounds (Kawashima, Satomi, & Awata, 1991).

  • Titanium Imido Complexes : Research into new titanium imido complexes with piperazine-based ligands has included derivatives of this compound. These studies contribute to the understanding of organometallic chemistry and complex formation (Lloyd et al., 1999).

Antibacterial and Antioxidant Properties

  • Bacterial Biofilm Inhibition : Novel compounds derived from this compound demonstrated potent antibacterial efficacies, particularly against E. coli, S. aureus, and S. mutans. This research contributes to the development of new antibacterial agents (Mekky & Sanad, 2020).

  • Antioxidant Synthesis : The compound has been used in synthesizing antioxidants like 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, showing potential in free radical scavenging and oxidative stress reduction (Prabawati, 2016).

Medicinal Chemistry and Pharmacokinetics

  • QSAR Analysis of Derivatives : Quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, including those related to this compound, has been conducted to understand the molecular structure and binding affinity in medicinal applications (Slavov et al., 2004).

  • Cardioprotection Research : Trimetazidine, a derivative, has shown cardioprotective effects when administered before reperfusion in ischemia/reperfusion models, highlighting its potential in cardiac therapy (Khan et al., 2010).

Safety and Hazards

The safety data sheet for 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine indicates that it may cause skin and eye irritation . In case of accidental ingestion or inhalation, it is recommended to seek immediate medical attention .

Properties

IUPAC Name

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYPCHFFOGTJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386830
Record name 1,4-bis(2,3,4-trimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257-19-8
Record name 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-bis(2,3,4-trimethoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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